molecular formula C3H6N2 B1628402 (Prop-2-yn-1-yl)hydrazine CAS No. 6068-67-3

(Prop-2-yn-1-yl)hydrazine

Cat. No. B1628402
CAS RN: 6068-67-3
M. Wt: 70.09 g/mol
InChI Key: CYCYZHMUOSKYBG-UHFFFAOYSA-N
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Description

(Prop-2-yn-1-yl)hydrazine, also known as 2-Propynylhydrazine, is a clickable, nucleophilic hydrazine probe . It has an empirical formula of C3H6N2 and a molecular weight of 70.09 (free base basis) . It is a useful synthetic building block for various chemical biology applications requiring a bioorthogonal alkyne .


Chemical Reactions Analysis

(Prop-2-yn-1-yl)hydrazine has been used as an alkyl probe to capture protein-bound electrophiles in cells where the hydrazine acts as the nucleophile and alkyne enables protein enrichment and detection . This method facilitates the discovery of protein modifications that may not be predicted through typical protein sequence analyses .

Scientific Research Applications

Chemical Sensing and Detection

(Prop-2-yn-1-yl)hydrazine and its derivatives are significant in the development of chemical sensors. For instance, hydrazine, a closely related compound, is detected using a near-infrared fluorescent chemodosimeter, which is vital for its simple detection in various applications due to its toxic nature (Ma et al., 2017). Additionally, fluorescent probes have been developed for hydrazine detection, emphasizing its importance in both environmental and health monitoring (Jung et al., 2019). These probes can even be used for real-time detection in various settings, indicating the broad applicability of this research.

Environmental and Biological Impact Studies

Research on hydrazine derivatives, including (Prop-2-yn-1-yl)hydrazine, also focuses on their environmental and biological impacts. Studies explore the toxicological effects of hydrazine compounds on various organisms and ecosystems (Slonim, 1986). This includes examining the degradation of hydrazine in aquatic systems and its interactions with aquatic organisms (Slonim & Gisclard, 1976), which is critical for understanding the environmental impact of these compounds.

properties

IUPAC Name

prop-2-ynylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-2-3-5-4/h1,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCYZHMUOSKYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574430
Record name (Prop-2-yn-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Prop-2-yn-1-yl)hydrazine

CAS RN

6068-67-3
Record name (Prop-2-yn-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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